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Compound of Interest

Compound Name: BAY-6035-R-isomer

Cat. No.: B605945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and

experimental evaluation of the BAY-6035 R-isomer, a potent and selective inhibitor of the SET

and MYND domain-containing protein 3 (SMYD3).

Core Concepts: Structure and Physicochemical
Properties
The BAY-6035 R-isomer, also commonly referred to as BAY-6035, is a benzodiazepine-based

small molecule. Its chemical formula is C₂₂H₂₈N₄O₃, with a molecular weight of 396.48 g/mol .

Chemical Name: (2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-

tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide.

CAS Number: 2247890-13-5

The three-dimensional structure of BAY-6035 in complex with SMYD3 has been determined by

X-ray crystallography and is available in the Protein Data Bank under the accession code

7O2C.[1] This structural data reveals that BAY-6035 binds to the substrate-binding site of

SMYD3, occupying the hydrophobic lysine-binding pocket.[2][3] This binding is characterized

by a unique hydrogen bonding pattern.[2][3]
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BAY-6035 is a highly potent and selective inhibitor of the protein lysine methyltransferase

SMYD3.[2][3][4][5] SMYD3 is an epigenetic regulator that has been implicated in various

cancers through the methylation of both histone and non-histone protein substrates.[2][3]

The mechanism of action of BAY-6035 is substrate-competitive inhibition.[3][4] By occupying

the lysine-binding channel of SMYD3, it directly prevents the binding of protein substrates,

thereby inhibiting their methylation.[2][3] A key non-histone substrate of SMYD3 is Mitogen-

Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[2] BAY-6035 has been shown to

effectively inhibit the SMYD3-mediated methylation of MAP3K2 in cellular contexts.[2][4]

Quantitative Data
The potency, binding affinity, and thermodynamic parameters of BAY-6035 have been

characterized through various biochemical and biophysical assays.

Parameter Value Assay Source

IC₅₀ 88 ± 16 nM

Scintillation Proximity

Assay (in vitro,

MEKK2 peptide)

[6]

IC₅₀ ~70 nM

Cellular Mechanistic

Assay (MAP3K2

methylation in HeLa

cells)

[6]

K_d 100 nM
Isothermal Titration

Calorimetry (ITC)
[6]

K_d 97 nM
Surface Plasmon

Resonance (SPR)
[7]

ΔH -3.6 kcal/mol
Isothermal Titration

Calorimetry (ITC)
[6]

ΔS 19.8 cal/mol·K
Isothermal Titration

Calorimetry (ITC)
[6]
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Selectivity: BAY-6035 exhibits high selectivity for SMYD3. It has been tested against a panel of

34 other protein methyltransferases, including several with SET domains, and three DNA

methyltransferases, showing no significant activity.[7] Furthermore, it displayed no notable

inhibitory activity when screened against a set of over 30 different kinases.[7]

Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway involving SMYD3 and the mechanism of

inhibition by BAY-6035.
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Caption: SMYD3 methylates MAP3K2, leading to downstream signaling. BAY-6035

competitively inhibits SMYD3.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Thermal Shift Assay (TSA) for High-Throughput
Screening
This assay identifies compounds that bind to and stabilize the target protein, resulting in an

increased melting temperature (T_m).

Experimental Workflow:
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Thermal Shift Assay (TSA) Workflow

Prepare Protein-Dye Mixture
(SMYD3 + SYPRO Orange)

Aliquot into 384-well Plate

Add BAY-6035 or Library Compounds

Seal and Centrifuge Plate

Run qPCR with Thermal Gradient
(25°C to 95°C)

Analyze Fluorescence Data
to Determine T_m Shift

Click to download full resolution via product page

Caption: Workflow for performing a Thermal Shift Assay to screen for SMYD3 inhibitors.

Methodology:

Preparation: A solution of SMYD3 protein is prepared in a suitable buffer (e.g., 25 mM Tris-

HCl pH 8.0, 500 mM NaCl).
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Dye Addition: A fluorescent dye, such as SYPRO Orange, is added to the protein solution.

This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed

as it unfolds.

Compound Dispensing: The protein-dye mixture is dispensed into the wells of a 384-well

PCR plate. Test compounds (like BAY-6035) are added to the wells at a defined

concentration (e.g., 120 µM for initial screening).

Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low

temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a continuous ramp rate.

Data Acquisition: Fluorescence is monitored continuously during the temperature ramp.

Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is

unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in

melting temperature (ΔT_m) in the presence of a compound compared to a DMSO control

indicates binding and stabilization.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the

binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

Sample Preparation: Prepare a solution of SMYD3 in a buffer such as 20 mM HEPES pH

7.4, 150 mM NaCl, 0.005% Tween 20. Prepare a solution of BAY-6035 in the same buffer,

with a small percentage of DMSO (e.g., 2.5%) to ensure solubility.

Instrument Setup: The SMYD3 solution is loaded into the sample cell of the calorimeter, and

the BAY-6035 solution is loaded into the injection syringe. The system is allowed to

equilibrate to a constant temperature.

Titration: A series of small, precise injections of BAY-6035 are made into the SMYD3

solution.

Heat Measurement: The heat change associated with each injection is measured.
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Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio

of ligand to protein) is fitted to a binding model to calculate K_d, n, ΔH, and ΔS.[6] A typical

experiment might involve 8 injections of 4 µL each at 180-second intervals.[6]

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates)

and affinity of binding between a ligand and an analyte.

Methodology:

Chip Preparation: SMYD3 protein is immobilized on the surface of a sensor chip (e.g., a

streptavidin-coated chip for biotinylated protein). A reference channel is prepared to subtract

non-specific binding.

Analyte Injection: A solution of BAY-6035 at various concentrations is flowed over the sensor

surface.

Binding Measurement: The binding of BAY-6035 to the immobilized SMYD3 causes a

change in the refractive index at the surface, which is detected in real-time and reported in

response units (RU).

Kinetic Analysis: The association rate (k_on) is measured during the injection phase, and the

dissociation rate (k_off) is measured during the subsequent buffer flow phase.

Affinity Calculation: The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.

The data is typically fitted to a 1:1 binding model.

Cellular Mechanistic Assay: MAP3K2 Methylation
This assay validates the on-target activity of BAY-6035 in a cellular environment by measuring

the inhibition of SMYD3-mediated methylation of its substrate, MAP3K2.

Methodology:

Cell Culture and Transfection: HeLa cells are cultured and then co-transfected with plasmids

expressing HA-tagged MAP3K2 and SMYD3.[2]
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Compound Treatment: The transfected cells are treated with varying concentrations of BAY-

6035 or a vehicle control (DMSO) for a specified period.

Cell Lysis: The cells are harvested and lysed to extract total protein. A common lysis buffer is

RIPA buffer supplemented with protease inhibitors.[8]

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method like the BCA assay.[8]

Western Blotting:

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for tri-methylated lysine 260

of MAP3K2 (K260me3).[2]

A separate blot or a stripped and re-probed blot is incubated with a primary antibody

against total MAP3K2 as a loading control.

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

A chemiluminescent substrate is added, and the signal is detected.

Data Analysis: The intensity of the K260me3-MAP3K2 band is normalized to the intensity of

the total MAP3K2 band. The normalized values are plotted against the concentration of BAY-

6035 to determine the cellular IC₅₀.[6]

Logical Relationship Diagram for Cellular Assay:
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Cellular MAP3K2 Methylation Assay Logic
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Caption: Logical flow of the cellular assay to determine BAY-6035's effect on MAP3K2

methylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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